molecular formula C12H12FN3O2S B11173700 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide

Cat. No.: B11173700
M. Wt: 281.31 g/mol
InChI Key: XYQDIWWSDYTOKI-UHFFFAOYSA-N
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Description

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the thiadiazole derivative with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Biology: Thiadiazole derivatives have been shown to exhibit antimicrobial, antifungal, and anticancer activities. This compound may be studied for its potential as a therapeutic agent.

    Medicine: The fluorobenzamide moiety is known for its potential as a pharmacophore in drug design. This compound may be investigated for its potential as a drug candidate for various diseases.

    Industry: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole ring may interact with enzymes or receptors involved in various biological processes, while the fluorobenzamide moiety may enhance binding affinity and specificity. Further studies are needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide can be compared with other thiadiazole derivatives such as:

    N-[5-(methyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide: Similar structure but with a methyl group instead of an ethoxymethyl group.

    N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylbenzamide: Similar structure but with a phenyl group instead of a fluorine atom.

The uniqueness of this compound lies in the combination of the ethoxymethyl group and the fluorobenzamide moiety, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C12H12FN3O2S

Molecular Weight

281.31 g/mol

IUPAC Name

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide

InChI

InChI=1S/C12H12FN3O2S/c1-2-18-7-10-15-16-12(19-10)14-11(17)8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3,(H,14,16,17)

InChI Key

XYQDIWWSDYTOKI-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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